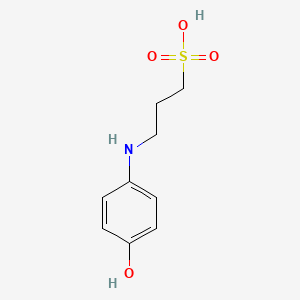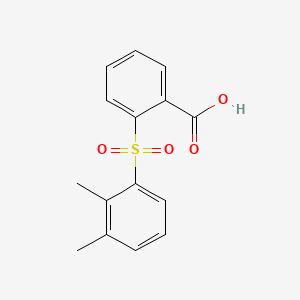
o-((2,3-Xylyl)sulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-((2,3-Xylyl)sulfonyl)benzoic acid: is an organic compound that features a benzoic acid moiety substituted with a sulfonyl group attached to a xylyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-((2,3-Xylyl)sulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with a sulfonyl chloride derivative of xylyl under acidic conditions. The reaction is often carried out in the presence of a catalyst such as aluminum chloride (AlCl₃) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: o-((2,3-Xylyl)sulfonyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Chemistry: o-((2,3-Xylyl)sulfonyl)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various functional group transformations.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating diseases such as cancer and inflammation.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of o-((2,3-Xylyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic ring structure allows for π-π interactions with other aromatic systems, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
p-Toluenesulfonic acid: Similar sulfonyl group but different aromatic substitution pattern.
Benzenesulfonic acid: Lacks the xylyl group, simpler structure.
o-Toluenesulfonic acid: Similar structure but with a different position of the sulfonyl group.
Uniqueness: o-((2,3-Xylyl)sulfonyl)benzoic acid is unique due to the presence of the xylyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted applications.
Properties
CAS No. |
58844-75-0 |
|---|---|
Molecular Formula |
C15H14O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C15H14O4S/c1-10-6-5-9-13(11(10)2)20(18,19)14-8-4-3-7-12(14)15(16)17/h3-9H,1-2H3,(H,16,17) |
InChI Key |
ADTDTEOEJQZOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)C2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


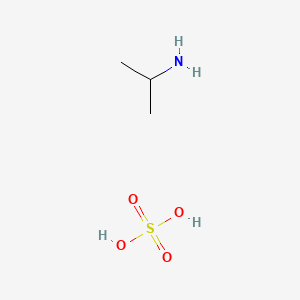
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
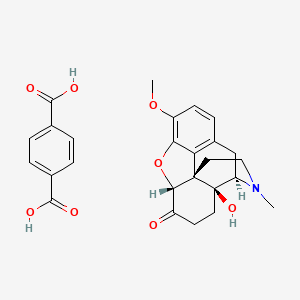
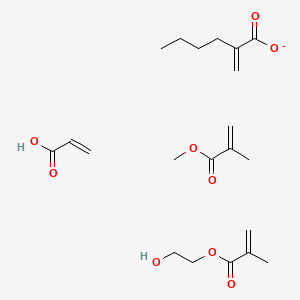
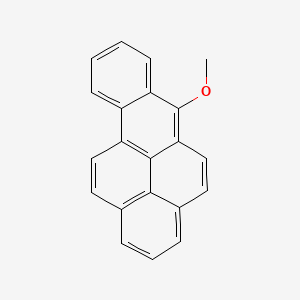
![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)
![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
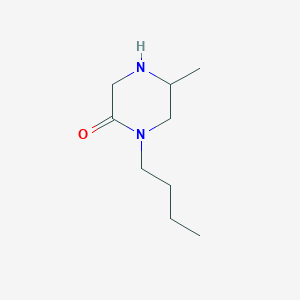
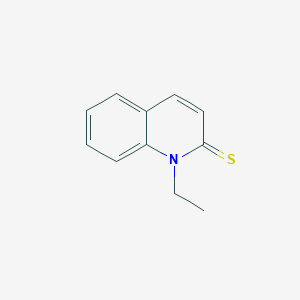
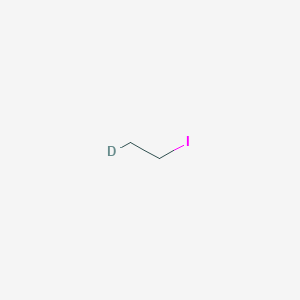
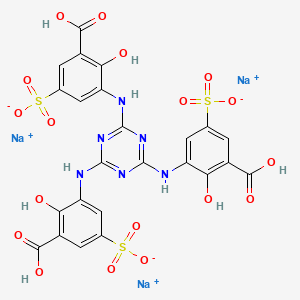
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
